(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone
Description
“(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone” is a quinazolinone derivative featuring a chloro-substituted quinazoline core linked to a phenyl group at position 4 and an aniline-substituted phenyl ring at position 2 via an amino bridge. Quinazolinones are well-documented for their pharmacological versatility, including kinase inhibition, anticancer, and antimicrobial activities .
Synthetic routes for analogous compounds (e.g., Suzuki coupling for aryl boronate intermediates, as in ) imply that this compound may be synthesized through cross-coupling strategies, leveraging palladium catalysts and halogenated precursors . The morpholino group’s incorporation, as seen in , often involves nucleophilic substitution or amidation reactions, highlighting feasible scalability for such derivatives .
Properties
IUPAC Name |
[3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLIKSTOIANPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure
The structural formula of (3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone can be represented as follows:
This compound features a quinazoline core, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (breast) | 0.096 | EGFR inhibition | |
| A549 (lung) | 2.09 | Cytotoxicity | |
| SW1116 (colon) | 10 | Induction of apoptosis | |
| PC3 (prostate) | 10 | Inhibition of cell growth |
The compound demonstrated significant cytotoxic effects across various cancer cell lines, indicating its potential as a therapeutic agent.
The primary mechanism through which (3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in many cancers.
Case Studies
- Study on MCF-7 Cells : In vitro assays indicated that the compound exhibited an IC50 value of 0.096 µM against MCF-7 cells, demonstrating potent inhibitory effects on cell proliferation and viability .
- Inhibition of VEGF RTK : Another study reported that quinazoline derivatives, including this compound, effectively inhibited vascular endothelial growth factor receptor (VEGF RTK), which is vital for angiogenesis in tumors .
- Apoptosis Induction : Research indicated that treatment with this compound led to increased apoptosis in SW1116 cells, suggesting that it may trigger programmed cell death pathways .
Additional Biological Activities
Beyond its anticancer properties, quinazoline derivatives have also been explored for their antibacterial and anti-inflammatory activities. The following activities have been noted:
- Antibacterial Activity : Some studies have indicated that related compounds exhibit significant antibacterial properties against various pathogens.
- Anti-inflammatory Effects : Quinazolines have been reported to reduce inflammation markers in experimental models, suggesting potential applications in treating inflammatory diseases.
Scientific Research Applications
Case Studies
Recent studies have shown that derivatives of quinazoline compounds, including those similar to (3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone, demonstrate significant antiproliferative activities against various cancer cell lines. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2a | 27.030 ± 1.43 | VEGFR-2 |
| 3e | 3.403 ± 0.18 | c-Met |
| Cabozantinib | 16.350 ± 0.86 | Dual target |
These findings indicate that the compound could serve as a lead for developing multitarget anticancer drugs, enhancing patient compliance and reducing adverse effects associated with single-target therapies .
Potential in Treating Alcohol Dependence
Research has indicated that compounds similar to (3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone may act as antagonists at specific receptors implicated in alcohol dependence. A notable compound, MTIP, demonstrated effectiveness in preclinical models, inhibiting binding to corticotropin-releasing factor receptors with high affinity, suggesting a potential therapeutic pathway for treating alcoholism .
Corrosion Inhibition
Beyond pharmacological applications, there is emerging interest in the use of quinazoline derivatives as corrosion inhibitors in industrial settings. Studies have shown that these compounds can effectively reduce the corrosion rate of mild steel in acidic environments, making them valuable in materials science .
Synthesis and Characterization
The synthesis of (3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves several steps, including the formation of the quinazoline core followed by the introduction of morpholino and chloro groups. Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Key Observations :
- Halogenation : The 6-chloro substitution in the target compound aligns with kinase inhibitor designs (e.g., ), where halogens enhance binding to hydrophobic kinase pockets .
- Geometry: The non-planar conformation observed in (59.3° dihedral angle) suggests that similar compounds, including the target, may exhibit distinct packing behaviors impacting solubility and crystallinity .
Physicochemical Properties
Molecular Weight and Solubility :
Crystal Packing :
- The dihedral angles and π–π interactions reported in suggest moderate crystallinity, which could influence formulation stability .
Q & A
Q. Q1. What is the typical synthetic route for (3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone, and how can reaction conditions be optimized for higher yields?
A1. The compound is synthesized via multi-step reactions involving condensation and cyclization. A common approach includes:
- Step 1: Reacting 6-chloro-4-phenylquinazolin-2-amine with 3-aminophenyl carbonyl precursors in anhydrous tetrahydrofuran (THF) or ethanol under reflux (6–12 hours) .
- Step 2: Introducing the morpholino group via nucleophilic substitution or coupling reactions, often using morpholine in the presence of a catalyst (e.g., Pd-based catalysts for cross-coupling) .
- Optimization:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates for amine couplings .
- Temperature control: Reflux at 70–80°C minimizes side products like over-alkylation .
- Purification: Recrystallization from dichloromethane/methanol (1:1) improves purity .
- Monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction completion .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
A2. A combination of spectroscopic and crystallographic methods is essential:
- Single-crystal X-ray diffraction: Resolves bond lengths (mean C–C = 0.004 Å) and dihedral angles (e.g., 7.9° between aromatic rings) .
- NMR spectroscopy:
- IR spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1712 cm⁻¹, morpholino C–O–C at ~1096 cm⁻¹) .
- Mass spectrometry: Validates molecular weight (e.g., m/z 508.6 [M+1] for analogs) .
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended to evaluate this compound’s anticancer potential?
A3. Prioritize assays aligned with quinazoline derivatives’ known mechanisms:
- Cytotoxicity: MTT assay using cancer cell lines (e.g., MCF-7, HepG2) .
- Kinase inhibition: EGFR or HER2 kinase assays, given structural similarity to lapatinib .
- Tubulin polymerization: Monitor inhibition via fluorescence-based assays .
- Apoptosis: Flow cytometry for Annexin V/PI staining .
- In silico docking: Predict binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
Advanced Data Analysis
Q. Q4. How should researchers resolve contradictions between in vitro and in vivo activity data?
A4. Discrepancies often arise from pharmacokinetic factors:
- Bioavailability studies: Assess plasma stability (e.g., liver microsomal assays) and logP (via HPLC) to identify absorption issues .
- Metabolite profiling: Use LC-MS to detect active/inactive metabolites .
- Dose optimization: Conduct dose-response studies in animal models to align efficacy with tolerable doses .
- Structural analogs: Compare with derivatives like gefitinib impurities to identify metabolic hotspots .
Structure-Activity Relationship (SAR)
Q. Q5. What structural modifications could enhance selectivity and reduce off-target effects?
A5. Key modifications include:
- Quinazoline core: Introduce electron-withdrawing groups (e.g., -CF₃ at C6) to boost kinase selectivity .
- Morpholino group: Replace with thiomorpholine for improved solubility and target engagement .
- Phenyl substituents: Fluorination at the 4-position enhances metabolic stability .
- Linker optimization: Incorporate polyethylene glycol (PEG) spacers to reduce cytotoxicity .
Formulation Challenges
Q. Q6. How can aqueous solubility be improved for in vivo studies?
A6. Strategies include:
- Salt formation: Ditosylate salts (e.g., lapatinib ditosylate monohydrate) enhance solubility .
- Co-solvents: Use cyclodextrins or ethanol-water mixtures (1:1 v/v) .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .
- Prodrugs: Introduce phosphate esters at the morpholino group for hydrolytic activation .
Stability Assessment
Q. Q7. How should chemical stability under storage conditions be evaluated?
A7. Conduct accelerated stability studies:
- Conditions: Expose to 40°C/75% RH, UV light, and pH 3–9 buffers for 4 weeks .
- Analytical methods: HPLC with C18 columns to track degradation products (e.g., quinazoline ring oxidation) .
- Storage: Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Advanced Synthesis Challenges
Q. Q8. What side reactions occur during synthesis, and how can they be mitigated?
A8. Common issues and solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
